Home > Products > Screening Compounds P61873 > N-(2-hydroxypropyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide
N-(2-hydroxypropyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide -

N-(2-hydroxypropyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide

Catalog Number: EVT-5582420
CAS Number:
Molecular Formula: C15H19N3O4
Molecular Weight: 305.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Rimonabant is a potent and selective antagonist for the CB1 cannabinoid receptor [, , , , , ]. It has been investigated for its potential therapeutic benefits in treating obesity, addiction, and memory disorders [, ].

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR is an analog of Rimonabant designed to investigate the role of the C-3 substituent in receptor binding and functional activity [, ]. Unlike Rimonabant, which acts as an inverse agonist, VCHSR behaves as a neutral antagonist at the CB1 receptor [, ].

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor [, ]. It displays nanomolar affinity for both rat and human CB1 receptors while exhibiting low affinity for CB2 receptors [, ].

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a subnanomolar affinity antagonist selective for the cannabinoid CB2 receptor [, , ]. It has potential therapeutic applications in treating pain and inflammation.

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (Compound 43)

  • Compound Description: This compound is a potent, orally active, and brain-penetrating selective orexin 2 receptor (OX2R) antagonist []. It has shown efficacy in rat sleep models comparable to the drug seltorexant (15), indicating potential for treating insomnia.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

  • Compound Description: Compound 4 is a peripherally restricted CB1R antagonist with significant weight-loss efficacy in diet-induced obese (DIO) mice []. Its restricted ability to cross the blood-brain barrier makes it a promising candidate for treating obesity and metabolic syndrome.

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-Bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

  • Compound Description: JHU75528 and JHU75575 are two novel ligands for the cerebral cannabinoid receptor (CB1) []. They have higher binding affinity and lower lipophilicity than Rimonabant, potentially making them suitable as PET radioligands for imaging the CB1 receptor [].
  • Compound Description: 3,5-AB-CHMFUPPYCA and 5,3-AB-CHMFUPPYCA are synthetic cannabinoids identified as "research chemicals," highlighting the emergence of new psychoactive substances with structural similarities to known cannabinoids [, ].

Properties

Product Name

N-(2-hydroxypropyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide

IUPAC Name

N-(2-hydroxypropyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

InChI

InChI=1S/C15H19N3O4/c1-10(19)8-16-15(20)14-6-11(17-18-14)9-22-13-5-3-4-12(7-13)21-2/h3-7,10,19H,8-9H2,1-2H3,(H,16,20)(H,17,18)

InChI Key

TUBOYJLLEAWYJG-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=NNC(=C1)COC2=CC=CC(=C2)OC)O

Canonical SMILES

CC(CNC(=O)C1=NNC(=C1)COC2=CC=CC(=C2)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.